molecular formula C26H23N3O5S B5140501 N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-2-OXO-2-(2-PHENYL-1H-INDOL-3-YL)ACETAMIDE

N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-2-OXO-2-(2-PHENYL-1H-INDOL-3-YL)ACETAMIDE

Cat. No.: B5140501
M. Wt: 489.5 g/mol
InChI Key: CSYBNSAQPMOWLB-UHFFFAOYSA-N
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Description

N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-2-OXO-2-(2-PHENYL-1H-INDOL-3-YL)ACETAMIDE is a complex organic compound that features a morpholine sulfonyl group, a phenyl group, and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-2-OXO-2-(2-PHENYL-1H-INDOL-3-YL)ACETAMIDE typically involves multi-step organic reactionsThe final step often involves the coupling of the indole derivative with the sulfonylated phenyl group under specific conditions such as the presence of catalysts and controlled temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-2-OXO-2-(2-PHENYL-1H-INDOL-3-YL)ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. Reaction conditions often involve controlled temperatures, specific solvents, and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-2-OXO-2-(2-PHENYL-1H-INDOL-3-YL)ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-2-OXO-2-(2-PHENYL-1H-INDOL-3-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(4-ACETAMIDOBENZENESULFONAMIDO)PHENYL]ACETAMIDE
  • 1-METHYL-1H-PYRAZOLE-4-SULFONYL CHLORIDE
  • Various indole derivatives

Uniqueness

N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-2-OXO-2-(2-PHENYL-1H-INDOL-3-YL)ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(4-morpholin-4-ylsulfonylphenyl)-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O5S/c30-25(23-21-8-4-5-9-22(21)28-24(23)18-6-2-1-3-7-18)26(31)27-19-10-12-20(13-11-19)35(32,33)29-14-16-34-17-15-29/h1-13,28H,14-17H2,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSYBNSAQPMOWLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C(=O)C3=C(NC4=CC=CC=C43)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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